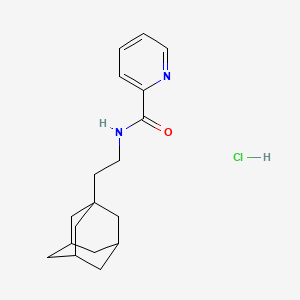
Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride: is a chemical compound with the molecular formula C18-H24-N2-O.Cl-H and a molecular weight of 320.90 It is a derivative of adamantane, a compound known for its unique cage-like structure, which imparts significant stability and rigidity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . The process may involve radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .
Industrial Production Methods: Industrial production methods for adamantane derivatives often involve catalytic dehydrogenation of adamantane itself, although this method has faced challenges in developing an effective process. Alternative methods include laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine and other oxidants .
Analyse Chemischer Reaktionen
Types of Reactions: Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the adamantane core or the picolinamide moiety.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the adamantane framework.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized adamantane derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its rigid adamantane core can enhance the stability and bioavailability of drug candidates. It may also exhibit biological activity, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, adamantane derivatives are used in the production of high-energy fuels, lubricants, and advanced materials. The stability and rigidity of the adamantane core make these compounds suitable for applications requiring robust performance under extreme conditions .
Wirkmechanismus
The mechanism of action of Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride involves its interaction with molecular targets through its functional groups. The adamantane core provides a stable scaffold, while the picolinamide moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1,3-dehydroadamantane (1,3-DHA)
Comparison: Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride is unique due to its picolinamide moiety, which distinguishes it from other adamantane derivatives like APICA and APINACA that contain indole or indazole groups. The presence of the picolinamide group can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
61876-34-4 |
|---|---|
Molekularformel |
C18H25ClN2O |
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
N-[2-(1-adamantyl)ethyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O.ClH/c21-17(16-3-1-2-5-19-16)20-6-4-18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-3,5,13-15H,4,6-12H2,(H,20,21);1H |
InChI-Schlüssel |
IKZZCKRHZTYTNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CC=N4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


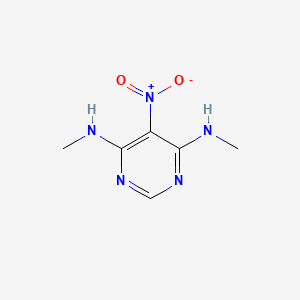
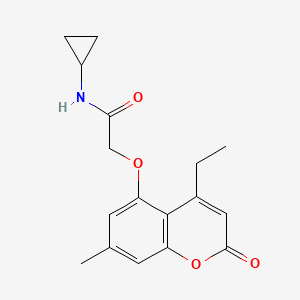
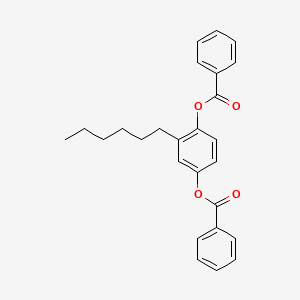
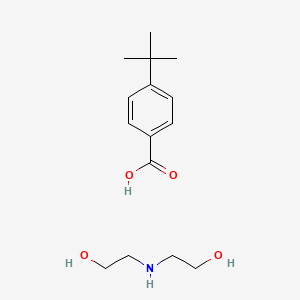
![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)
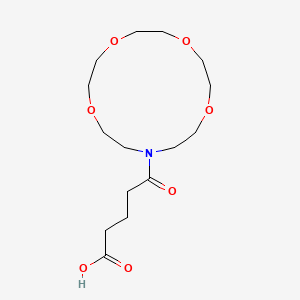
![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
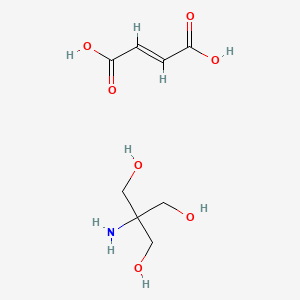
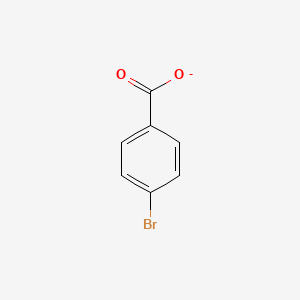


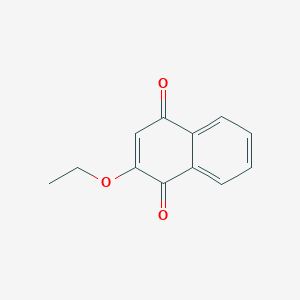
![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
